molecular formula C19H15N5O B10988329 N-(1H-indol-4-yl)-4-(pyrimidin-2-ylamino)benzamide

N-(1H-indol-4-yl)-4-(pyrimidin-2-ylamino)benzamide

Cat. No.: B10988329
M. Wt: 329.4 g/mol
InChI Key: TYXRHUBXWZTJTM-UHFFFAOYSA-N
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Description

N-(1H-Indol-4-yl)-4-(pyrimidin-2-ylamino)benzamide is a benzamide derivative featuring an indole moiety at position 4 of the benzamide ring and a pyrimidin-2-ylamino substituent at the para position. The indole and pyrimidine motifs are common in drug design due to their ability to engage in hydrogen bonding and π-π interactions with biological targets .

Properties

Molecular Formula

C19H15N5O

Molecular Weight

329.4 g/mol

IUPAC Name

N-(1H-indol-4-yl)-4-(pyrimidin-2-ylamino)benzamide

InChI

InChI=1S/C19H15N5O/c25-18(24-17-4-1-3-16-15(17)9-12-20-16)13-5-7-14(8-6-13)23-19-21-10-2-11-22-19/h1-12,20H,(H,24,25)(H,21,22,23)

InChI Key

TYXRHUBXWZTJTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)NC(=O)C3=CC=C(C=C3)NC4=NC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-4-yl)-4-(pyrimidin-2-ylamino)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Pyrimidine Ring Formation: The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Coupling Reactions: The indole and pyrimidine rings are then coupled with a benzamide derivative using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-4-yl)-4-(pyrimidin-2-ylamino)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
N-(1H-indol-4-yl)-4-(pyrimidin-2-ylamino)benzamide has been identified as a lead compound for the development of new drugs targeting specific kinases. The compound's ability to inhibit kinase activity suggests its utility in treating various types of cancer, including but not limited to:

  • Breast cancer
  • Lung cancer
  • Colorectal cancer
  • Melanoma

The mechanism of action primarily involves the modulation of signaling pathways critical for tumor growth and survival. Studies indicate that this compound can effectively interfere with the activity of kinases that play pivotal roles in cellular proliferation and survival .

Case Studies:
Research has demonstrated that derivatives of this compound exhibit significant anti-cancer properties. For instance, one study assessed its efficacy against various cancer cell lines, revealing that it induces apoptosis and inhibits cell proliferation through specific kinase inhibition .

Biochemical Applications

Biological Interactions:
The compound has been studied for its interactions with biological macromolecules, particularly enzymes and receptors. Its ability to bind selectively to certain proteins enhances its potential as a therapeutic agent. Interaction studies typically assess binding affinities and inhibitory constants (IC50), providing insights into the compound's efficacy and specificity .

Mechanism of Action:
this compound functions by modulating enzymatic activities and receptor signaling pathways. It may inhibit or activate specific enzymes, leading to altered cellular responses that can mitigate disease progression .

Synthetic Applications

Synthesis and Derivatives:
The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods allow for the creation of various derivatives that may enhance biological activity or alter pharmacokinetic properties. The following table summarizes some related compounds:

Compound Name Structure Key Features
N-(3-chloroindol-4-yl)-4-(pyrimidin-2-ylamino)benzamideStructureContains a chloro substituent enhancing kinase selectivity.
5-methyl-N-(1H-indol-3-yl)-4-pyrimidinamineStructureExhibits altered pharmacological profiles due to methyl substitution.
N-(1H-imidazol-5-yl)-4-pyrimidinamineStructureDifferent heterocyclic ring affecting biological activity.

The modifications in these derivatives can lead to improved selectivity and potency against target kinases .

Mechanism of Action

The mechanism of action of N-(1H-indol-4-yl)-4-(pyrimidin-2-ylamino)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways that regulate cell proliferation and survival. This makes it a promising candidate for the development of anti-cancer therapies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The target compound’s structure can be compared to analogs with modifications in:

  • Indole substitution : Position (4 vs. 5) and additional functional groups (e.g., methoxyethyl in CAS 1630848-95-1 ).
  • Linker groups: Methylenamino (—NH—CH2—) vs. direct bonding (e.g., ’s compounds 7k–7n ).
  • Pyrimidine substituents : Presence of methyl groups (e.g., 4,6-dimethylpyrimidine in ) or fused heterocycles (e.g., pyrazolopyrimidines in ).
Kinase Inhibition
  • EGFR Inhibitors: Compounds like (S)-2,6-dichloro-N-(2-(2-(1-hydroxypropan-2-ylamino)-6-methylpyrimidin-4-ylamino)pyridin-4-yl)benzamide (, Compound 1) show EGFR T790M resistance inhibition, highlighting the role of pyrimidine-amino-benzamide scaffolds in targeting tyrosine kinases .
  • RET Kinase Targeting: 4-(4-Methylpiperazin-1-ylmethyl)-N-(4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl-benzamide () is patented for mutated-RET kinase inhibition, emphasizing the impact of piperazine and pyridine substitutions on selectivity .
Anti-inflammatory and Anti-proliferative Activity
  • Sulfamide derivatives (e.g., 7k–7q in and ) exhibit anti-inflammatory properties, with pyrimidin-2-ylamino-methylbenzamide cores contributing to binding affinity .

Comparative Data Table

Compound Name / ID Key Structural Features Biological Target/Activity Melting Point (°C) Reference
N-(1H-Indol-4-yl)-4-(pyrimidin-2-ylamino)benzamide (Target) Indol-4-yl, pyrimidin-2-ylamino, benzamide Hypothesized kinase inhibition Not reported
7k () Sulfonamide linker, pyrimidin-2-ylamino-methyl Anti-inflammatory 208–210
7p () Biphenyl-sulfonamide, pyrimidin-2-ylamino Anti-inflammatory 172–174
Compound 8d () Thiophene-2-carboxamide substituent Cytotoxic activity 200
Imatinib analog () 4-Methylpiperazine, pyridin-3-ylpyrimidine RET kinase inhibition Not reported
CAS 1630848-95-1 () Methoxyethyl-indole substitution Not reported Not reported

Key Research Findings

  • Substitution Impact : The addition of methylpiperazine () or sulfonamide linkers () modulates solubility and target affinity. For example, sulfonamide derivatives exhibit higher melting points (172–215°C), suggesting enhanced crystallinity and stability .
  • Heterocyclic Influence : Pyridine or thiophene substituents () improve cytotoxic activity compared to simpler aromatic groups, likely due to increased π-stacking interactions .
  • Positional Effects : Indole substitution at position 4 (vs. 5) may alter binding pocket interactions, as seen in CAS 1630848-95-1, where methoxyethyl at indole-1 modifies pharmacokinetics .

Biological Activity

N-(1H-indol-4-yl)-4-(pyrimidin-2-ylamino)benzamide is a synthetic organic compound with notable biological activities, particularly in the fields of cancer research and inflammation modulation. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Property Details
Molecular Formula C19H15N5O
Molecular Weight 329.4 g/mol
CAS Number 1436005-17-2
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in inflammatory pathways, potentially reducing the expression of inflammatory cytokines.
  • Receptor Binding : It may bind to cellular receptors, modulating signaling pathways that are crucial in cancer progression and immune responses.
  • DNA/RNA Interaction : Preliminary studies suggest possible intercalation or binding to nucleic acids, which could affect gene expression and cellular proliferation.

Anticancer Activity

A significant focus of research on this compound has been its potential as an anticancer agent. Various studies have evaluated its efficacy against different cancer cell lines.

  • In Vitro Studies :
    • A study evaluated the compound's antiproliferative effects on human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay.
    • Results indicated an IC50 value of approximately 5 µM against A549 cells, demonstrating significant anti-proliferative activity .
  • Mechanistic Insights :
    • The compound's ability to inhibit tubulin polymerization was investigated, revealing a potential mechanism for its anticancer effects by disrupting mitotic processes .

Anti-inflammatory Activity

Research has also highlighted the compound's role in modulating inflammatory responses:

  • Cytokine Inhibition :
    • Inflammatory assays showed that this compound significantly reduced the release of pro-inflammatory cytokines such as IL-6 and IL-8 in LPS-induced human bronchial epithelial cells .
  • Structure-Activity Relationship (SAR) :
    • Modifications to the chemical structure were explored to enhance anti-inflammatory potency. Variations in the amino substituents at the 4-position of the phenyl ring were systematically studied, indicating a correlation between structural changes and biological activity .

Case Studies

Several case studies have demonstrated the therapeutic potential of this compound:

  • Case Study 1 : A preclinical model assessed the compound's effect on tumor growth in xenograft models. Treatment with this compound resulted in a significant reduction in tumor size compared to control groups .
  • Case Study 2 : Clinical trials investigating its safety and efficacy in patients with specific types of cancers are ongoing, with preliminary results suggesting manageable side effects and promising efficacy profiles .

Q & A

Basic: What are the recommended synthetic routes for N-(1H-indol-4-yl)-4-(pyrimidin-2-ylamino)benzamide, and what key reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves multi-step organic reactions. A common approach includes:

Indole Formation : Utilize the Fischer indole synthesis, reacting aryl hydrazines with ketones under acidic conditions to construct the indole core .

Pyrimidine Coupling : Introduce the pyrimidin-2-ylamino group via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling reactions, ensuring optimal catalyst loading (e.g., Pd(OAc)₂ with Xantphos) and inert atmosphere .

Benzamide Linkage : Couple the indole and pyrimidine intermediates using carbodiimide-mediated amidation (e.g., EDC/HOBt) in anhydrous DMF at 60–80°C .
Critical Conditions :

  • Catalyst selection (Pd-based for coupling reactions).
  • Solvent purity and reaction temperature control to minimize side products.
  • Purification via column chromatography or recrystallization for >95% purity .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:
Use a combination of analytical techniques:

NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify proton environments and carbon frameworks (e.g., indole NH at ~10 ppm, pyrimidine aromatic signals) .

High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]⁺ for C₁₉H₁₅N₅O: 336.1254) .

X-ray Crystallography : Resolve crystal structure for unambiguous confirmation, particularly if novel polymorphs are suspected .

Advanced: What strategies are effective in resolving contradictions between in vitro and in vivo biological activity data for this compound?

Methodological Answer:
Address discrepancies by:

Pharmacokinetic Profiling : Assess bioavailability, plasma protein binding, and metabolic stability using LC-MS/MS in rodent models .

Dose Optimization : Adjust dosing regimens to account for first-pass metabolism or tissue penetration limitations observed in vivo .

Metabolite Identification : Use hepatocyte incubations or microsomal assays to identify active/inactive metabolites that may explain efficacy gaps .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the pyrimidin-2-ylamino and indole moieties for enhanced target binding?

Methodological Answer:

Substituent Variation : Systematically modify:

  • Pyrimidine : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to enhance lipophilicity and target affinity .
  • Indole : Explore substitutions at the 5-position (e.g., -CH₃, -OCH₃) to improve π-π stacking with hydrophobic binding pockets .

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., PARP-1, kinases) .

Biological Validation : Test analogs in enzyme inhibition assays (IC₅₀ determination) and cell-based cytotoxicity screens .

Advanced: What experimental approaches are recommended to investigate the metabolic stability of this compound in preclinical models?

Methodological Answer:

Liver Microsome Assays : Incubate with NADPH-fortified human/rat liver microsomes, monitor parent compound depletion via LC-MS .

CYP Inhibition Studies : Use fluorogenic substrates to assess interactions with CYP3A4/2D6, which may influence drug-drug interactions .

Pharmacokinetic Parameters : Calculate half-life (t₁/₂), clearance (CL), and volume of distribution (Vd) in rodent models after IV/oral administration .

Basic: What initial biological screening assays are appropriate to evaluate the therapeutic potential of this compound?

Methodological Answer:

Enzyme Inhibition : Test against PARP-1, kinases (e.g., EGFR, VEGFR), or DNA repair enzymes at 1–10 µM concentrations .

Cytotoxicity : Use MTT/XTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination over 48–72 hours .

Antimicrobial Activity : Screen against Gram-positive/negative bacteria (MIC via broth microdilution) .

Advanced: How should researchers address discrepancies in enzyme inhibition profiles across different assay platforms for this compound?

Methodological Answer:

Assay Standardization : Control variables like ATP concentration (for kinases) or incubation time to minimize platform-specific artifacts .

Orthogonal Validation : Confirm hits using biophysical methods (e.g., SPR for binding affinity, ITC for thermodynamics) .

Enzyme Source Comparison : Test recombinant vs. native enzymes to rule out isoform-specific effects .

Basic: What are the critical physicochemical properties of this compound that influence its solubility and bioavailability?

Methodological Answer:

LogP : Experimental determination (e.g., shake-flask method) to assess lipophilicity; target LogP ~2–3 for balanced solubility/permeability .

Aqueous Solubility : Measure via HPLC-UV in buffered solutions (pH 1.2–7.4); consider salt formation (e.g., HCl) if <50 µg/mL .

Hydrogen Bonding : Evaluate via IR spectroscopy or computational descriptors (e.g., PSA >80 Ų suggests poor membrane penetration) .

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